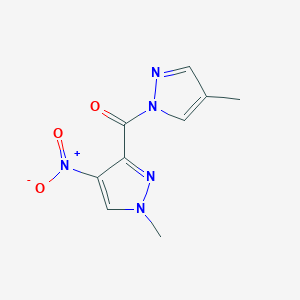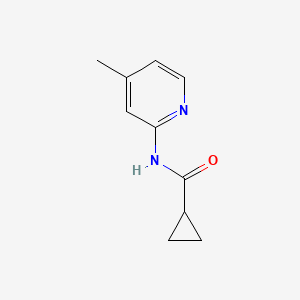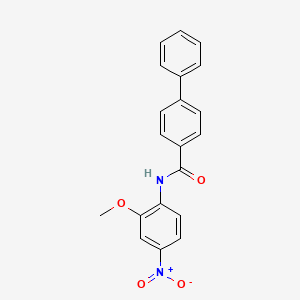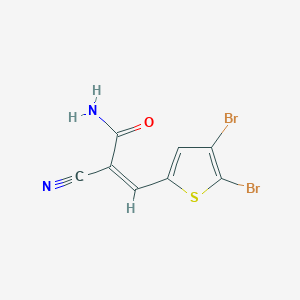
(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde with 4-methyl-1H-pyrazole-1-carbaldehyde, followed by oxidation to form the desired product. The reaction conditions may vary, but typically involve mild acidic or basic conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have developed various strategies to access related pyrazole derivatives, which can serve as starting points for industrial optimization.
Análisis De Reacciones Químicas
Reactivity: “(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone” can undergo diverse chemical reactions due to its pyrazole moieties. These reactions include:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The methyl groups can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., hydrazine), oxidizing agents (e.g., potassium permanganate), and Lewis acids (e.g., aluminum chloride) are commonly employed. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions lead to various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore the compound’s reactivity and design novel derivatives for drug discovery, catalysis, and materials science.
Biology and Medicine:Antimicrobial Potential: Some pyrazole derivatives exhibit antimicrobial activity .
Anti-Inflammatory and Antitumor Properties: Further studies may reveal potential anti-inflammatory and antitumor effects.
Industry: The compound’s unique structure may find applications in specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The exact mechanism remains to be elucidated. researchers investigate its interactions with biological targets and pathways.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, exploring related pyrazoles can highlight its uniqueness.
Propiedades
Fórmula molecular |
C9H9N5O3 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1-methyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-6-3-10-13(4-6)9(15)8-7(14(16)17)5-12(2)11-8/h3-5H,1-2H3 |
Clave InChI |
OIJQABSUSFBPBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B10973342.png)
![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10973347.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B10973364.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10973371.png)

![N-(3-cyanothiophen-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973376.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10973382.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10973390.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10973396.png)
![3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973398.png)
![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B10973402.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10973430.png)
